(3-Formyl-4,5-dimethoxyphenyl)boronic acid
Overview
Description
(3-Formyl-4,5-dimethoxyphenyl)boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with formyl and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Formyl-4,5-dimethoxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a halogenated precursor, such as 3-formyl-4,5-dimethoxyphenyl halide, using a boron source like bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (3-Formyl-4,5-dimethoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Scientific Research Applications
Chemistry: (3-Formyl-4,5-dimethoxyphenyl)boronic acid is widely used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling . It is also used in the synthesis of complex molecules and natural products.
Biology and Medicine: In biological research, boronic acids are known to inhibit serine proteases and other enzymes. This compound may be used in the development of enzyme inhibitors and as a tool for studying enzyme mechanisms .
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. It is also employed in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3-Formyl-4,5-dimethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a boronate complex with the palladium catalyst. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium center.
Comparison with Similar Compounds
3-Formylphenylboronic acid: Similar structure but lacks the methoxy groups.
4-Formylphenylboronic acid: Similar structure but with the formyl group in a different position.
3,4-Dimethoxyphenylboronic acid: Similar structure but lacks the formyl group.
Uniqueness: (3-Formyl-4,5-dimethoxyphenyl)boronic acid is unique due to the presence of both formyl and methoxy groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(3-formyl-4,5-dimethoxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-8-4-7(10(12)13)3-6(5-11)9(8)15-2/h3-5,12-13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNQDTUKOWUWDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OC)OC)C=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572492 | |
Record name | (3-Formyl-4,5-dimethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194281-45-3 | |
Record name | (3-Formyl-4,5-dimethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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